Pyrido[3,4-b]pyrazin-8-amine chemical properties and structure
Pyrido[3,4-b]pyrazin-8-amine chemical properties and structure
An In-Depth Technical Guide to the Pyrido[3,4-b]pyrazine Scaffold and its 8-Amino Derivatives
Abstract
This technical guide provides a comprehensive overview of the Pyrido[3,4-b]pyrazine heterocyclic system, with a particular focus on the chemical properties, structure, and synthetic strategies relevant to its 8-amino derivatives. The Pyrido[3,4-b]pyrazine core is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for designing novel therapeutic agents. While the specific parent compound, Pyrido[3,4-b]pyrazin-8-amine, is not extensively documented in publicly available literature, this guide leverages data from the core scaffold and its substituted analogues to provide a robust scientific framework for researchers. We will delve into the molecule's structural attributes, physicochemical properties, plausible synthetic pathways, and known biological relevance. The document is intended for researchers, chemists, and drug development professionals seeking to explore this chemical space for therapeutic innovation.
Introduction to the Pyrido[3,4-b]pyrazine Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Among these, fused bicyclic systems that mimic the structure of endogenous purines are of particular interest as they can interact with a wide array of biological targets, including kinases and other ATP-binding proteins.[2]
The Pyrido[3,4-b]pyrazine scaffold, a fusion of a pyridine and a pyrazine ring, represents a versatile and valuable core in this context.[3] Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it an attractive building block for creating diverse chemical libraries.[3] Derivatives of this scaffold have been investigated for applications ranging from pharmaceutical development, particularly in targeting neurological disorders, to agrochemicals and materials science.[3] This guide will specifically focus on the 8-amino substituted variant, a key functionalization for modulating biological activity and physicochemical properties.
Molecular Structure and Physicochemical Properties
The core structure of Pyrido[3,4-b]pyrazine consists of a pyridine ring fused at its 3- and 4-positions to a pyrazine ring. The placement of the 8-amino group on the pyridine ring introduces a key hydrogen bond donor and a site for further chemical modification.
Caption: Core chemical structures of the parent scaffold and a representative 8-amino derivative.
Physicochemical Data
The properties of the parent scaffold and its derivatives are crucial for predicting their behavior in biological systems. Below is a summary of computed properties for the unsubstituted Pyrido[3,4-b]pyrazine and a known 8-amino derivative.
Table 1: Physicochemical Properties of Pyrido[3,4-b]pyrazine (CAS: 254-86-4)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅N₃ | [4] |
| Molecular Weight | 131.14 g/mol | [3][4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Appearance | Yellow to light brownish powder | [3] |
| Storage Conditions | Store at 0-8°C |[3] |
Table 2: Computed Properties of 2,3-Bis(2-methylphenyl)pyrido[3,4-b]pyrazin-8-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₈N₄ | [5] |
| Molecular Weight | 326.4 g/mol | [5] |
| XLogP3 | 3.5 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 |[5] |
The addition of the 8-amino group and other substituents significantly alters the molecular weight, lipophilicity (XLogP3), and hydrogen bonding potential, all of which are critical parameters in drug design.
Synthesis and Reactivity
A common and effective method for constructing the Pyrido[3,4-b]pyrazine ring system involves the condensation of an aromatic diamine with a 1,2-dicarbonyl compound. To synthesize the 8-amino derivative, a triamine precursor on the pyridine ring is required.
A plausible and chemically sound approach would involve the reaction of 2,3,4-triaminopyridine with a 1,2-diketone (e.g., 2,3-butanedione for a dimethyl-substituted product) or glyoxal. The reaction proceeds via a double condensation to form the pyrazine ring, with the amino group at the 2-position of the pyridine precursor becoming the 8-amino group of the final product.
Caption: Proposed synthetic pathway for 8-Amino-pyrido[3,4-b]pyrazine derivatives.
This synthetic strategy is highly adaptable, allowing for the introduction of various substituents (R and R') on the pyrazine ring by selecting the appropriate 1,2-diketone, thereby enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
While experimental data for the unsubstituted Pyrido[3,4-b]pyrazin-8-amine is scarce, its spectroscopic features can be predicted based on its structure and data from related compounds.[4]
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¹H NMR: The spectrum would show distinct signals for the protons on the pyridine and pyrazine rings. The protons on the pyridine moiety would likely appear in the aromatic region (δ 7.0-9.0 ppm), with coupling patterns dictated by their positions. The NH₂ protons of the 8-amino group would present as a broad singlet, the chemical shift of which would be solvent-dependent.
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¹³C NMR: The spectrum would display seven unique signals for the carbon atoms of the fused ring system. The carbons bonded to nitrogen atoms would appear at lower field (downfield).
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Mass Spectrometry: The electron impact mass spectrum (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₇H₆N₄, m/z = 146.06).
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), and C=N and C=C stretching vibrations within the heterocyclic system (around 1500-1650 cm⁻¹).
Biological Activity and Therapeutic Potential
The Pyrido[3,4-b]pyrazine scaffold's structural similarity to purine bases makes it an ideal candidate for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[2] Kinase inhibitors are a major class of modern therapeutics, especially in oncology.[6]
The 8-amino group is a critical feature, often acting as a "hinge-binding" motif. It can form key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket, leading to potent and selective inhibition.
Caption: Mechanism of action for a kinase inhibitor binding to the ATP pocket.
Derivatives of related scaffolds, such as pyrazolopyridines and pyrazolopyrimidines, have demonstrated potent inhibitory activity against a range of kinases, including Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[6] This strongly suggests that the 8-amino-pyrido[3,4-b]pyrazine scaffold is a promising starting point for the development of novel kinase inhibitors for cancer and autoimmune diseases.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a 2,3-disubstituted-pyrido[3,4-b]pyrazin-8-amine, based on the pathway described in Section 3.0. This protocol is intended as a starting point and must be adapted and optimized based on the specific substrates used.
Protocol: Synthesis of 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine
Objective: To synthesize a representative 8-amino-pyrido[3,4-b]pyrazine derivative via acid-catalyzed condensation.
Materials:
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2,3,4-Triaminopyridine dihydrochloride
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2,3-Butanedione (diacetyl)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3,4-triaminopyridine dihydrochloride (1.0 eq) in absolute ethanol (30 mL).
-
Addition of Diketone: Add 2,3-butanedione (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (5 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The rationale for using reflux is to provide sufficient thermal energy to overcome the activation barrier for the double imine formation and subsequent cyclization.
-
Workup: After completion, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Neutralization: Redissolve the residue in ethyl acetate (50 mL) and water (30 mL). Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~8). This step is crucial to deprotonate the product and remove the acid catalyst, facilitating extraction into the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
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Characterization: Combine the pure fractions, remove the solvent, and dry under high vacuum to yield the final product. Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Conclusion
The Pyrido[3,4-b]pyrazine scaffold is a heterocyclic system of significant interest in medicinal chemistry and drug discovery. While the specific parent molecule Pyrido[3,4-b]pyrazin-8-amine remains to be fully synthesized and characterized in the literature, its structural framework provides a compelling basis for the design of novel bioactive compounds. The 8-amino functional group is a particularly important feature, offering a key interaction point for biological targets like protein kinases. The synthetic strategies outlined in this guide are robust and versatile, allowing for the creation of diverse derivatives for SAR exploration. Further investigation into this chemical class is warranted and holds considerable promise for the development of next-generation therapeutics.
References
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Angene Chemical. (n.d.). Pyrido[3,4-b]pyrazin-2-amine,5,6,7,8-tetrahydro-6-methyl-. [Link]
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